molecular formula C10H11F2NO B3174796 6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline CAS No. 954264-62-1

6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline

Cat. No. B3174796
CAS RN: 954264-62-1
M. Wt: 199.2 g/mol
InChI Key: DZDFJYGJGKTWJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes studying the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity, basicity, and reactivity) .

Scientific Research Applications

Synthesis and Chemical Properties

6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline and its derivatives are central to various synthetic and chemical studies due to their presence in many natural products and their broad commercial applications. These compounds are key structural elements in numerous alkaloids and are essential in pharmaceutical and agrochemical synthesis, with notable examples including bioactive alkaloids like (+)-galipinine and (−)-augustureine, and the antibacterial drug (S)-flumequine. The synthesis of these compounds often involves complex processes such as nucleophilic addition of Grignard reagents, acid-mediated intramolecular cyclisation, and kinetic resolution processes, highlighting their significance in chemical research for exploring new synthetic pathways and understanding reaction mechanisms (Wang et al., 2009) (Méndez & Kouznetsov, 2002).

Application in Catalysis and Asymmetric Synthesis

These compounds are actively researched in the context of catalysis and asymmetric synthesis. The presence of fluorine atoms, especially in the form of difluoromethoxy groups, significantly impacts the stereoselectivity and efficiency of catalytic processes. Studies have shown that fluorinated aromatic fragments in heterocyclic amines can increase the stereoselectivity of acylation reactions, making these compounds valuable in developing enantiopure products with high optical purity, crucial for pharmaceutical applications. The research underscores the importance of such fluorinated tetrahydroquinolines in asymmetric synthesis and catalytic processes, offering pathways to synthesize optically pure compounds (Gruzdev et al., 2013).

Advanced Material and Drug Design

The structural complexity and versatile chemical properties of 6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline derivatives make them excellent candidates for advanced material design and drug discovery. Their involvement in the synthesis of compounds with potent inhibitory activities against specific biological targets, such as NF-κB, highlights their potential in medicinal chemistry. These compounds serve as scaffolds for the development of new molecules with high biological activity, illustrating the critical role of such heterocyclic compounds in designing novel therapeutic agents (Jo et al., 2016).

Mechanism of Action

Safety and Hazards

This involves studying the compound’s toxicity, its potential for causing harm, and the precautions that should be taken when handling it .

properties

IUPAC Name

6-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-10(12)14-8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6,10,13H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDFJYGJGKTWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)OC(F)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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